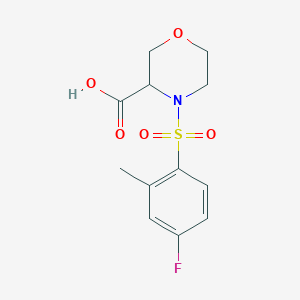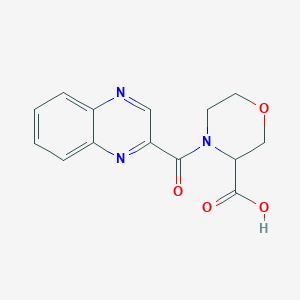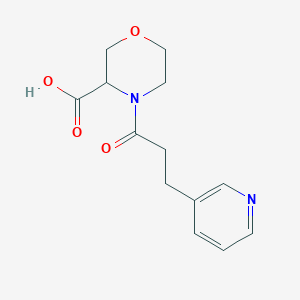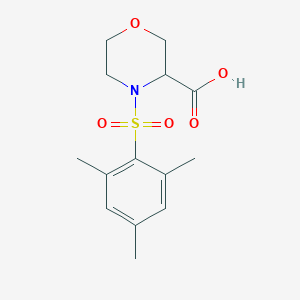![molecular formula C12H13NO5 B7581299 4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581299.png)
4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid, also known as FMOC-L-Mor-OH, is a chemical compound that has gained significant attention in scientific research. It is a derivative of morpholine and is widely used in various fields such as organic chemistry, biochemistry, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-3-carboxylic acidH is not well understood. However, studies have shown that it can interact with various enzymes and proteins, leading to changes in their activity and function. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its biological effects.
Biochemical and Physiological Effects:
4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-3-carboxylic acidH has been shown to have various biochemical and physiological effects. It can inhibit the activity of proteases and other enzymes, which can be useful in the development of enzyme inhibitors. It can also modulate the activity of ion channels and receptors, which may have potential applications in the treatment of neurological disorders. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-3-carboxylic acidH has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under various conditions, making it suitable for long-term storage. However, it also has some limitations. It can be expensive, which may limit its use in some experiments. Additionally, its mechanism of action is not well understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-3-carboxylic acidH in scientific research. One potential direction is the development of new peptidomimetic compounds for drug discovery and development. Another direction is the investigation of its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases. Additionally, further studies are needed to understand its mechanism of action and to explore its potential applications in various fields of research.
Conclusion:
In conclusion, 4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-3-carboxylic acidH is a unique and versatile chemical compound that has significant potential in scientific research. Its synthesis method is relatively simple and efficient, and it has been widely used in various fields such as organic chemistry, biochemistry, and medicinal chemistry. It has several advantages for lab experiments, including its stability and purity. However, its mechanism of action is not well understood, and further studies are needed to explore its potential applications in drug discovery and development, neuroprotection, and other fields of research.
Synthesemethoden
4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-3-carboxylic acidH is synthesized by reacting morpholine with furan-2-carbaldehyde in the presence of acetic anhydride and pyridine. The resulting intermediate is then treated with N-Boc-L-serine and trifluoroacetic acid to obtain 4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-3-carboxylic acidH. This synthesis method is relatively simple and efficient and has been widely used in the production of 4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-3-carboxylic acidH.
Wissenschaftliche Forschungsanwendungen
4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-3-carboxylic acidH has been extensively used in scientific research due to its unique chemical structure and properties. It is commonly used as a protecting group for amino acids in peptide synthesis. It can also be used as a precursor for the synthesis of various bioactive molecules, such as peptidomimetics, which have potential applications in drug discovery and development.
Eigenschaften
IUPAC Name |
4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-11(4-3-9-2-1-6-18-9)13-5-7-17-8-10(13)12(15)16/h1-4,6,10H,5,7-8H2,(H,15,16)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVGYUHYRPTEQY-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C=CC2=CC=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(N1C(=O)/C=C/C2=CC=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Trifluoromethyl)piperidin-1-yl]butan-1-one](/img/structure/B7581218.png)
![4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid](/img/structure/B7581231.png)

![4-[3-(Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581260.png)


![4-[(E)-3-(4-chlorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581276.png)
![4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581284.png)

![4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581306.png)
![4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581313.png)
![4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581318.png)
![3-[(5-Sulfamoylfuran-2-yl)methylamino]benzoic acid](/img/structure/B7581323.png)
